molecular formula C25H29N2O5 B12360749 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-

1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-

Cat. No.: B12360749
M. Wt: 437.5 g/mol
InChI Key: FAQWDTRJLKQJBN-UHFFFAOYSA-N
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Description

1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a piperidine ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in organic synthesis and peptide chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- typically involves the protection of amino acids using the Fmoc group. The process begins with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various protected amino acids and peptides, which are essential intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The compound’s molecular targets include amino acids and peptides, and its pathways involve the formation of stable intermediates that facilitate the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl- is unique due to its specific structural features, including the piperidine ring and the Fmoc protecting group. These characteristics make it particularly valuable in peptide synthesis and organic chemistry .

Properties

Molecular Formula

C25H29N2O5

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C25H29N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29)

InChI Key

FAQWDTRJLKQJBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

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